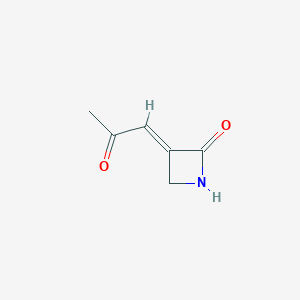
3-(2-Oxopropylidene)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxopropylidene)azetidin-2-one, also known as 3-OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that can be used in the synthesis of numerous biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-(2-Oxopropylidene)azetidin-2-one is not well understood. However, it is believed that 3-(2-Oxopropylidene)azetidin-2-one acts as a Michael acceptor, which is a compound that can undergo a nucleophilic addition reaction with a nucleophile. This property of 3-(2-Oxopropylidene)azetidin-2-one makes it a useful building block for the synthesis of various biologically active molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(2-Oxopropylidene)azetidin-2-one have not been extensively studied. However, it has been reported that 3-(2-Oxopropylidene)azetidin-2-one has low toxicity and is relatively non-toxic to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(2-Oxopropylidene)azetidin-2-one is its versatility as a building block for the synthesis of various biologically active molecules. Another advantage is its low toxicity. However, one of the limitations of 3-(2-Oxopropylidene)azetidin-2-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions related to 3-(2-Oxopropylidene)azetidin-2-one. One direction is the development of new synthetic methods for 3-(2-Oxopropylidene)azetidin-2-one and its derivatives. Another direction is the investigation of the mechanism of action of 3-(2-Oxopropylidene)azetidin-2-one and its derivatives. Additionally, further research is needed to explore the potential applications of 3-(2-Oxopropylidene)azetidin-2-one in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Síntesis
The synthesis of 3-(2-Oxopropylidene)azetidin-2-one can be achieved through various methods. One of the most commonly used methods involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 3-(2-Oxopropylidene)azetidin-2-one. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of sodium ethoxide, followed by treatment with acetic anhydride.
Aplicaciones Científicas De Investigación
3-(2-Oxopropylidene)azetidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(2-Oxopropylidene)azetidin-2-one has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antibacterial agents, and antiviral agents. In materials science, 3-(2-Oxopropylidene)azetidin-2-one has been used as a monomer for the synthesis of biodegradable polymers. In organic synthesis, 3-(2-Oxopropylidene)azetidin-2-one has been used as a versatile building block for the synthesis of diverse compounds.
Propiedades
Número CAS |
132880-09-2 |
|---|---|
Nombre del producto |
3-(2-Oxopropylidene)azetidin-2-one |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
(3E)-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-4(8)2-5-3-7-6(5)9/h2H,3H2,1H3,(H,7,9)/b5-2+ |
Clave InChI |
JLDIHAVZJSLHST-GORDUTHDSA-N |
SMILES isomérico |
CC(=O)/C=C/1\CNC1=O |
SMILES |
CC(=O)C=C1CNC1=O |
SMILES canónico |
CC(=O)C=C1CNC1=O |
Sinónimos |
3-(2-oxopropylidene)azetidin-2-one 3-OPAO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



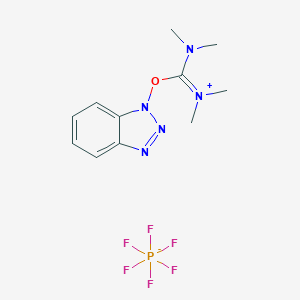
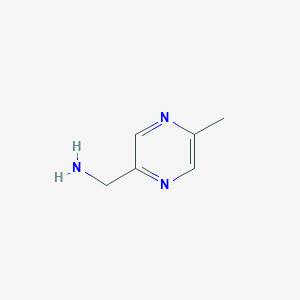

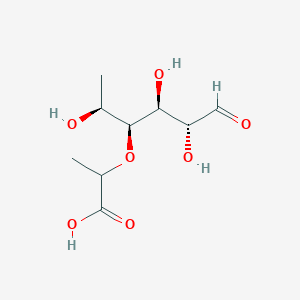
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
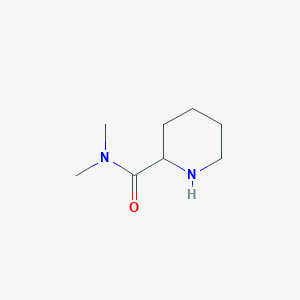
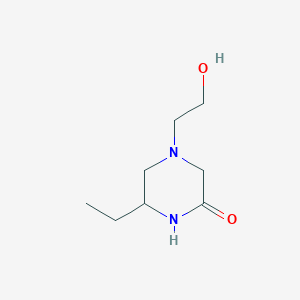
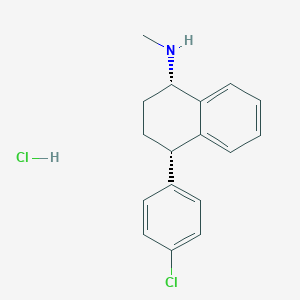
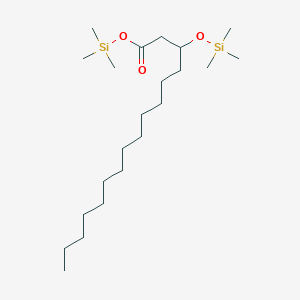
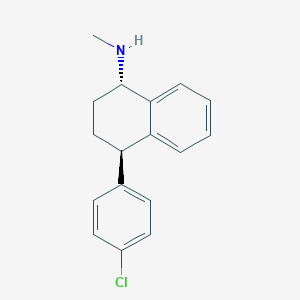

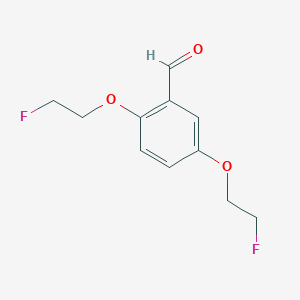
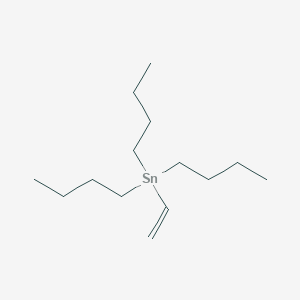
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)